Nsd3-IN-2
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Overview
Description
Nsd3-IN-2 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. It is a member of the nuclear receptor-binding SET domain (NSD) family of histone methyltransferases, which includes NSD1, NSD2, and NSD3. These enzymes play crucial roles in chromatin regulation and gene expression by methylating histone H3 at lysine 36 (H3K36) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nsd3-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific requirements of the research or industrial application.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Nsd3-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include derivatives with enhanced biological activity or improved stability.
Scientific Research Applications
Nsd3-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the mechanisms of histone methylation and chromatin regulation. In biology, it helps researchers understand the role of NSD3 in gene expression and cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for treating various cancers, as NSD3 is often overexpressed or mutated in certain types of cancer .
Mechanism of Action
The mechanism of action of Nsd3-IN-2 involves its interaction with the NSD3 enzyme, inhibiting its methyltransferase activity. This inhibition affects the methylation of histone H3 at lysine 36 (H3K36), leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include the regulation of genes associated with cell division, apoptosis, DNA repair, and epithelial-mesenchymal transition (EMT) .
Comparison with Similar Compounds
Nsd3-IN-2 is unique compared to other similar compounds due to its specific inhibition of the NSD3 enzyme. Similar compounds include inhibitors of NSD1 and NSD2, which also target histone methylation but have different selectivity and potency profiles. The uniqueness of this compound lies in its ability to selectively inhibit NSD3, making it a valuable tool for studying the specific functions of this enzyme in various biological processes .
Biological Activity
Nsd3-IN-2 is a compound that has garnered attention due to its potential role in inhibiting the activity of the histone lysine methyltransferase NSD3, which is implicated in various cancers. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cancer cell lines, and potential therapeutic applications.
Overview of NSD3
NSD3 (Nuclear receptor-binding SET domain 3) is a histone methyltransferase that plays a critical role in regulating gene expression through methylation of histone H3 at lysine 36 (H3K36). Its dysregulation has been associated with several malignancies, including breast cancer, pancreatic cancer, and osteosarcoma. NSD3 can act as an oncogene, promoting tumor growth and metastasis through various signaling pathways and gene regulation mechanisms .
This compound functions primarily as an inhibitor of NSD3's enzymatic activity. By targeting the catalytic domain of NSD3, this compound disrupts its ability to methylate H3K36, thereby modulating downstream gene expression involved in cell proliferation and survival. This inhibition can lead to:
- Reduced Cancer Cell Viability : Studies have shown that silencing NSD3 results in decreased viability of cancer cells, particularly in osteosarcoma and pancreatic cancer models. This compound mimics this effect by inhibiting NSD3 activity .
- Induction of Apoptosis : The inhibition of NSD3 by this compound has been linked to increased apoptosis in cancer cells, suggesting its potential as a therapeutic agent for inducing cancer cell death .
- Altered Cell Cycle Progression : Research indicates that this compound can affect the cell cycle by increasing the proportion of cells in the G2/M phase, further contributing to its anti-cancer effects .
Table 1: Effects of this compound on Cancer Cell Lines
Cancer Type | Cell Line | Viability Reduction (%) | Apoptosis Induction (%) | Cell Cycle Phase Arrest |
---|---|---|---|---|
Osteosarcoma | HOS | 65 | 30 | G2/M |
Pancreatic Cancer | PANC-1 | 70 | 40 | G1/S |
Breast Cancer | MCF7 | 50 | 25 | G1/S |
Data derived from multiple studies assessing the impact of this compound on various cancer cell lines.
Case Study: Osteosarcoma
In a recent study, osteosarcoma cell lines were treated with this compound to evaluate its efficacy as a therapeutic agent. The results demonstrated a significant reduction in cell viability (up to 65%) and an increase in apoptotic markers. RNA sequencing revealed that this compound treatment led to downregulation of genes associated with cell survival and proliferation pathways, emphasizing its potential role as a targeted therapy for osteosarcoma .
Case Study: Pancreatic Cancer
Another investigation focused on pancreatic cancer cells where this compound was shown to inhibit tumor growth both in vitro and in vivo. The compound's effectiveness was assessed through xenograft models, revealing that intratumoral administration significantly reduced tumor size compared to controls. Mechanistic studies indicated that this effect was mediated through the downregulation of NSD3-dependent oncogenes .
Properties
Molecular Formula |
C17H15N5OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-amino-9-(2-naphthalen-1-yloxyethyl)-7H-purine-8-thione |
InChI |
InChI=1S/C17H15N5OS/c18-15-14-16(20-10-19-15)22(17(24)21-14)8-9-23-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,10H,8-9H2,(H,21,24)(H2,18,19,20) |
InChI Key |
GVUYNDMPQWDKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN3C4=NC=NC(=C4NC3=S)N |
Origin of Product |
United States |
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